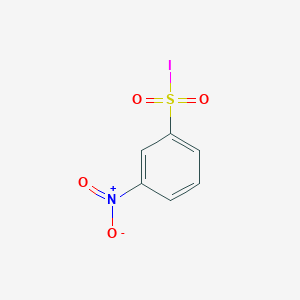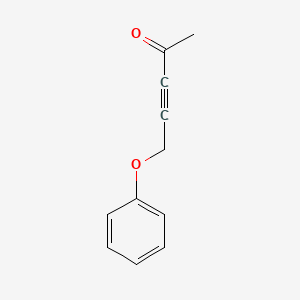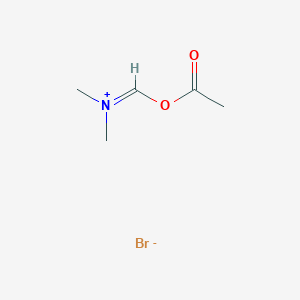silane CAS No. 53119-90-7](/img/structure/B14644234.png)
[Dichloro(4-chlorophenyl)methyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(4-chlorophenyl)methylsilane is an organosilicon compound with the molecular formula C10H13Cl3Si It is a derivative of silane, where the silicon atom is bonded to a dichloro(4-chlorophenyl)methyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-chlorophenyl)methylsilane typically involves the reaction of 4-chlorobenzyl chloride with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
4-Chlorobenzyl chloride+Trimethylchlorosilane→Dichloro(4-chlorophenyl)methylsilane
Industrial Production Methods
In industrial settings, the production of Dichloro(4-chlorophenyl)methylsilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(4-chlorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes.
Reduction: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Hydrosilylation: Products are organosilicon compounds with added alkyl or aryl groups.
Reduction: Products are simpler silane derivatives with fewer chlorine atoms.
Applications De Recherche Scientifique
Dichloro(4-chlorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Dichloro(4-chlorophenyl)methylsilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of chlorine atoms makes the compound reactive towards substitution reactions, allowing it to modify other molecules effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyltrimethylsilane
- Dichloromethylsilane
- Trimethylsilyl chloride
Uniqueness
Dichloro(4-chlorophenyl)methylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties compared to other silane derivatives. This makes it particularly useful in specific synthetic applications where the aromatic ring and chlorine atoms play a crucial role in the reactivity and stability of the compound.
Propriétés
Numéro CAS |
53119-90-7 |
|---|---|
Formule moléculaire |
C10H13Cl3Si |
Poids moléculaire |
267.6 g/mol |
Nom IUPAC |
[dichloro-(4-chlorophenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(2,3)10(12,13)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Clé InChI |
DDQVWXUBJHMFOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=C(C=C1)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)





![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)




![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
